Dopamine D3 Receptor Pharmacology: Altered Affinity and Increased Intrinsic Efficacy vs. Phenylpiperazines
In a direct head-to-head comparison of N-(2-methoxyphenyl)homopiperazine analogs against their phenylpiperazine congeners, the homopiperazine series exhibited distinct pharmacological shifts. Specifically, the homopiperazines showed a general decrease in binding affinity for D2 and D3 dopamine receptors, a decrease in D3 receptor binding selectivity (as measured by D2:D3 Ki ratio), and a general increase in intrinsic efficacy as measured in a forskolin-dependent adenylyl cyclase inhibition assay [1]. Representative compounds within the homopiperazine series maintained high D3 affinity (Ki = 0.7–3.9 nM) with 30- to 170-fold selectivity for D3 over D2 receptors [2].
| Evidence Dimension | Dopamine D3 receptor binding affinity and intrinsic efficacy |
|---|---|
| Target Compound Data | Ki (D3): 0.7–3.9 nM; Selectivity (D3 vs D2): 30- to 170-fold; Intrinsic Efficacy: Increased vs. piperazines [1]. |
| Comparator Or Baseline | Previously published phenylpiperazine analogs (congeners) |
| Quantified Difference | Decreased D2/D3 affinity; Decreased D3 binding selectivity; Generally increased intrinsic efficacy (functional assay). |
| Conditions | Competitive radioligand binding assays using human cloned dopamine D2, D3, and D4 receptors; Functional adenylyl cyclase inhibition assay. |
Why This Matters
This evidence demonstrates that replacing a piperazine with a homopiperazine scaffold in CNS drug candidates can intentionally tune functional activity—favoring increased efficacy even if binding affinity is modestly reduced—which is a critical lever for optimizing therapeutic index.
- [1] Li A, Mishra Y, Malik M, et al. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorg Med Chem. 2013;21(11):2988-2998. View Source
- [2] Li A, et al. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. BindingDB Ki Summary. View Source
